1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione
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Overview
Description
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione is a complex organic compound derived from anthracene. It is characterized by the presence of six octyloxy groups attached to the anthracene core, specifically at the 1, 2, 3, 5, 6, and 7 positions, and two ketone groups at the 9 and 10 positions. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Introduction of Octyloxy Groups: The anthracene core is functionalized with octyloxy groups through a series of substitution reactions. This can be achieved using octyl bromide in the presence of a strong base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the anthracene core to introduce the ketone groups at the 9 and 10 positions. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Further oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different alkyl or aryl groups replacing the octyloxy groups.
Scientific Research Applications
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits strong fluorescence, making it useful in imaging applications.
Biological Activity: It can interact with cellular components, potentially leading to therapeutic effects such as apoptosis in cancer cells.
Electronic Properties: Its ability to emit light when subjected to an electric field makes it valuable in electronic applications.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and similar photophysical properties.
1,4,5,8-Tetrahydroxyanthraquinone: Used in dye production and has similar chemical reactivity.
9,10-Anthraquinone: A simpler derivative used in various industrial applications.
Uniqueness
1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione stands out due to its multiple octyloxy groups, which enhance its solubility and photophysical properties. This makes it particularly useful in applications requiring high fluorescence and stability.
Properties
CAS No. |
146667-74-5 |
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Molecular Formula |
C62H104O8 |
Molecular Weight |
977.5 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexaoctoxyanthracene-9,10-dione |
InChI |
InChI=1S/C62H104O8/c1-7-13-19-25-31-37-43-65-53-49-51-55(61(69-47-41-35-29-23-17-11-5)59(53)67-45-39-33-27-21-15-9-3)58(64)52-50-54(66-44-38-32-26-20-14-8-2)60(68-46-40-34-28-22-16-10-4)62(56(52)57(51)63)70-48-42-36-30-24-18-12-6/h49-50H,7-48H2,1-6H3 |
InChI Key |
CWSAYRPJBUKMCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
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